Miriplatin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Miriplatin, known by its trade name Miripla, is a lipophilic platinum complex used primarily in the treatment of hepatocellular carcinoma (HCC). It is administered through transcatheter arterial chemoembolization (TACE), a procedure that delivers chemotherapy directly to the liver tumor . This compound was approved by Japan’s Pharmaceuticals and Medical Devices Agency in 2009 .

準備方法

Synthetic Routes and Reaction Conditions

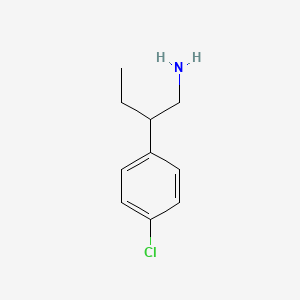

Miriplatin is synthesized through a series of chemical reactions involving platinum and organic compounds. The key steps include the reaction of platinum with cyclohexane-1,2-diamine and myristic acid to form the final complex. The reaction conditions typically involve controlled temperatures and the use of solvents like chloroform and dichloromethane .

Industrial Production Methods

Industrial production of this compound involves a lyophilized preparation method. This process uses a tert-butyl alcohol-ethanol-water ternary system during preparation, with vacuum control during sublimation drying to ensure uniform particle size distribution and high-quality product appearance .

化学反応の分析

Types of Reactions

Miriplatin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different platinum complexes.

Reduction: Reduction reactions can convert this compound into its active form, which interacts with DNA.

Substitution: this compound can undergo substitution reactions where ligands in the complex are replaced by other molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various platinum-DNA adducts, which are crucial for the compound’s anti-tumor activity .

科学的研究の応用

Miriplatin has several scientific research applications, particularly in the fields of medicine and oncology:

Chemotherapy: this compound is used in TACE for treating unresectable hepatocellular carcinoma.

Pharmacokinetics: Research on the pharmacokinetics of this compound helps in understanding its distribution, metabolism, and excretion in the body.

作用機序

Miriplatin exerts its effects by forming platinum-DNA adducts, which interfere with DNA replication and transcription, leading to cell death. The compound’s lipophilicity allows it to be retained in the tumor for extended periods, enhancing its anti-tumor activity. The molecular targets include DNA and apoptosis-related proteins like PUMA, which are upregulated during treatment .

類似化合物との比較

Similar Compounds

Cisplatin: A widely used platinum-based chemotherapy drug with similar DNA-binding properties.

Oxaliplatin: Another platinum-based drug used in chemotherapy, particularly for colorectal cancer.

Carboplatin: A platinum compound with a different toxicity profile compared to Cisplatin and Miriplatin.

Uniqueness of this compound

This compound’s uniqueness lies in its lipophilicity, which allows for prolonged retention in the tumor and sustained release of the active platinum compound. This property makes it particularly effective in TACE for hepatocellular carcinoma, providing a targeted and prolonged anti-tumor effect .

特性

CAS番号 |

104276-92-8; 141977-79-9 |

|---|---|

分子式 |

C34H68N2O4Pt |

分子量 |

764.012 |

IUPAC名 |

(1R,2R)-cyclohexane-1,2-diamine;platinum;tetradecanoic acid |

InChI |

InChI=1S/2C14H28O2.C6H14N2.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;/h2*2-13H2,1H3,(H,15,16);5-6H,1-4,7-8H2;/t;;5-,6-;/m..1./s1 |

InChIキー |

BGIHRZPJIYJKAZ-BLUNCNMSSA-L |

SMILES |

CCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCC(=O)O.C1CCC(C(C1)N)N.[Pt] |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-methoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2593196.png)

![N-(benzo[d][1,3]dioxol-5-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2593201.png)

![N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide](/img/structure/B2593202.png)

![N-[4-(azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide](/img/structure/B2593203.png)

![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N,N-dipropylacetamide](/img/structure/B2593205.png)

![N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2593211.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2593212.png)